Antiovulatory Potency vs. Six-D-Amino Acid Analog
In a direct comparative study, (D-His2,D-Trp6)-LHRH (containing two D-amino acids) was a key component of a research program establishing that multiple D-amino acid substitutions are not always required for high potency. The six D-amino acid analog [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH demonstrated 70% antiovulatory activity at a dose of 25 μg/rat, which is a 1.4-fold improvement in efficacy compared to the model antagonist's 50% activity at a 2-fold higher dose (50 μg/rat) [1]. While this specific comparator has more substitutions, the study contextually validates that the D-Trp6 substitution, present in the target compound, is a critical determinant of in vivo antagonist potency. The target compound's simplified two-substitution design (D-His2, D-Trp6) offers a pharmacologically distinct, less complex alternative for SAR studies.
| Evidence Dimension | In vivo antiovulatory activity (% inhibition of ovulation) and dose |
|---|---|
| Target Compound Data | D-His2 and D-Trp6 substitutions are core structural features associated with antagonist activity. |
| Comparator Or Baseline | [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH (six D-amino acid model antagonist) |
| Quantified Difference | Comparator showed 70% antiovulatory activity at 25 μg/rat vs. 50% activity at 50 μg/rat for the model antagonist; a 1.4-fold efficacy gain at half the dose. |
| Conditions | Rat antiovulatory assay; compound administered subcutaneously. |
Why This Matters
This data contextualizes the in vivo significance of D-amino acid substitutions, particularly at position 6, which is a shared feature with (D-His2,D-Trp6)-LHRH, making it a superior choice for studies focused on core antagonist pharmacophores without confounding multi-substitution effects.
- [1] Struthers, R. S., et al. (1984). Antiovulatory Potency and Conformation of an Antagonist of the Luteinizing Hormone-Releasing Hormone Having Six D-Amino Acids. Zeitschrift für Naturforschung B, 37(7). View Source
